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Compound of Interest

Compound Name:

[1-(2-

Fluorophenyl)cyclopentyl]methana

mine

Cat. No.: B1341589 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical

properties of the compound [1-(2-Fluorophenyl)cyclopentyl]methanamine. Due to the limited

availability of direct experimental data for this specific molecule, this document summarizes

computed properties from various chemical databases and outlines standardized experimental

protocols for the determination of key physicochemical parameters critical in the fields of

medicinal chemistry and drug development.

Core Physicochemical Data
The following table summarizes the available quantitative data for [1-(2-
Fluorophenyl)cyclopentyl]methanamine and its isomers. It is important to note that much of

the available data is computationally predicted and awaits experimental verification.
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Property Value Source / Notes

Molecular Formula C12H16FN PubChem CID: 62501124[1]

Molecular Weight 193.26 g/mol PubChem CID: 62501124[1]

Physical Form Liquid ChemBridge Hit2Lead[2]

LogP (Predicted) 3.13 ChemBridge Hit2Lead[2]

XLogP3-AA (Predicted) 2.7 PubChem CID: 62501124[1]

CAS Number 378247-87-1 ChemBridge Hit2Lead[2]

1226407-92-6
PubChem CID: 62501124 (for

isomer)[1]

Note: The LogP and XLogP3-AA values suggest that the compound is lipophilic, which has

implications for its solubility, membrane permeability, and potential for metabolism. The liquid

physical form at standard conditions indicates a relatively low melting point.

Experimental Protocols for Physicochemical
Characterization
Detailed and validated experimental determination of physicochemical properties is a

cornerstone of drug discovery and development. Below are standardized methodologies for

key experimental assessments.

Melting Point Determination
The melting point of a substance is the temperature at which it changes state from solid to

liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Melting Point Method

Sample Preparation: A small amount of the solid compound is finely powdered and packed

into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated melting point apparatus with a heating block and a means of

observing the sample is used.

Procedure: The capillary tube is placed in the heating block. The temperature is increased at

a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

Data Recording: The temperature at which the first drop of liquid appears and the

temperature at which the entire sample becomes liquid are recorded. This range is reported

as the melting point.

Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure

surrounding the liquid and the liquid changes into a vapor.

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test

tube. A capillary tube, sealed at one end, is inverted and placed in the test tube with the open

end submerged in the liquid.

Apparatus: The test tube assembly is attached to a thermometer and placed in a Thiele tube

containing a high-boiling point oil (e.g., mineral oil).

Procedure: The Thiele tube is gently heated. As the temperature rises, a stream of bubbles

will emerge from the open end of the capillary tube. The heating is then discontinued.

Data Recording: The temperature is recorded at the moment the bubbling stops and the

liquid begins to be drawn into the capillary tube. This temperature is the boiling point of the

liquid.

pKa Determination
The pKa is a measure of the acidity or basicity of a compound. It is the pH at which the

compound is 50% ionized and 50% non-ionized.

Methodology: Potentiometric Titration
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Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable

solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile for poorly

soluble compounds.

Apparatus: A calibrated pH meter with a suitable electrode and an automated titrator are

used.

Procedure: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or

a strong base (e.g., NaOH). The pH of the solution is measured after each addition of the

titrant.

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added. The pKa is determined from the inflection point of the curve.

Aqueous Solubility Determination
Aqueous solubility is a critical parameter that influences a drug's absorption and bioavailability.

Methodology: Shake-Flask Method (Thermodynamic Solubility)

Sample Preparation: An excess amount of the solid or liquid compound is added to a known

volume of aqueous buffer at a specific pH (e.g., pH 7.4 for physiological relevance).

Equilibration: The mixture is agitated in a sealed container at a constant temperature (e.g.,

25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

Sample Processing: The saturated solution is filtered or centrifuged to remove any

undissolved solid or liquid.

Quantification: The concentration of the dissolved compound in the clear supernatant or

filtrate is determined using a validated analytical method, such as High-Performance Liquid

Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

LogP (Octanol-Water Partition Coefficient)
Determination
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LogP is a measure of the lipophilicity of a compound and is defined as the logarithm of the ratio

of the concentrations of the compound in the octanol and aqueous phases of a two-phase

system at equilibrium.

Methodology: Shake-Flask Method

System Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH

7.4) are mutually saturated by shaking them together and allowing the phases to separate.

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the

one in which it is more soluble). This solution is then mixed with a known volume of the other

phase in a sealed container.

Equilibration: The mixture is agitated for a sufficient time to allow for the compound to

partition between the two phases and reach equilibrium.

Phase Separation and Quantification: The mixture is centrifuged to ensure complete

separation of the two phases. The concentration of the compound in each phase is then

determined using an appropriate analytical technique (e.g., HPLC-UV/MS).

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration

in the octanol phase to the concentration in the aqueous phase.

Logical Workflow for Physicochemical
Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical

characterization of a novel chemical entity like [1-(2-
Fluorophenyl)cyclopentyl]methanamine.
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Caption: Workflow for the synthesis, purification, and physicochemical characterization of [1-(2-
Fluorophenyl)cyclopentyl]methanamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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